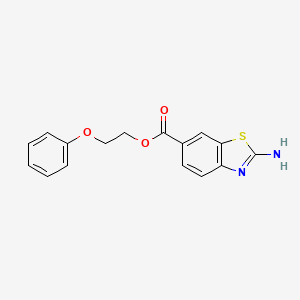
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is an organophosphorus compound with the molecular formula C8H21PSi. It is a derivative of phosphine, where the hydrogen atoms are replaced by a combination of tert-butyl, methyl, and trimethylsilyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- typically involves the reaction of tert-butylphosphine with methyltrimethylsilyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The general reaction scheme is as follows:
(tert-Butyl)PH2+MeSiCl3→(tert-Butyl)MeSi3P
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphine compounds.
Applications De Recherche Scientifique
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is used in various scientific research applications, including:
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: In the study of biological phosphorus compounds.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- involves its ability to act as a ligand, forming complexes with various metal ions. The molecular targets include transition metals, and the pathways involved are related to coordination chemistry. The compound’s unique structure allows it to stabilize metal centers and facilitate catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine, bis(1,1-dimethylethyl)-: Similar in structure but with two tert-butyl groups.
Phosphine, (1,1-dimethylethyl)-: Contains only one tert-butyl group.
Uniqueness
Phosphine, (1,1-dimethylethyl)methyl(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it more versatile in various chemical reactions and applications compared to its similar counterparts.
Propriétés
Numéro CAS |
112100-58-0 |
|---|---|
Formule moléculaire |
C8H21PSi |
Poids moléculaire |
176.31 g/mol |
Nom IUPAC |
tert-butyl-methyl-trimethylsilylphosphane |
InChI |
InChI=1S/C8H21PSi/c1-8(2,3)9(4)10(5,6)7/h1-7H3 |
Clé InChI |
PITJKHMJOGIFOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


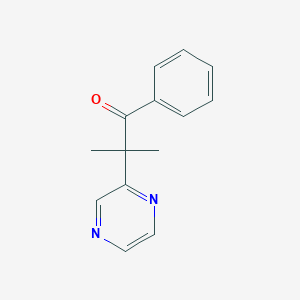
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
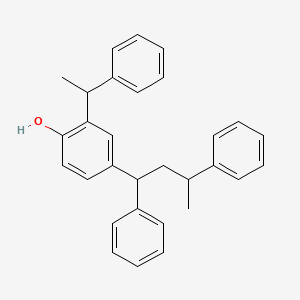
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)
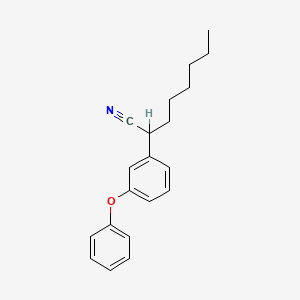
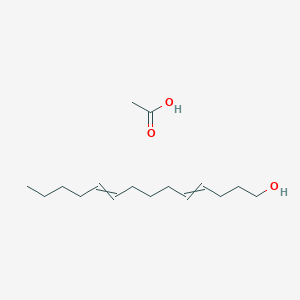
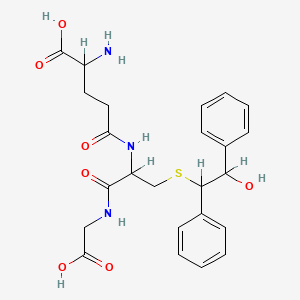
![4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione](/img/structure/B14318602.png)
![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)
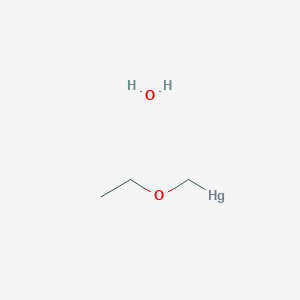
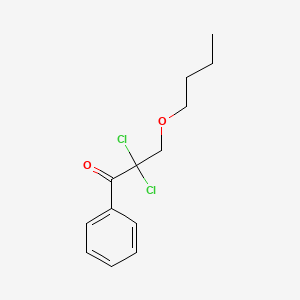
![4-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}-1,2,3-benzotriazine](/img/structure/B14318628.png)
